alpha-Benzoin oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

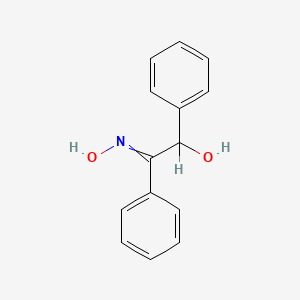

alpha-Benzoin oxime, also known as benzoin oxime, is a chemical compound with the molecular formula C14H13NO2. It is a commercially available material that can be used as a multidentate ligand. This compound has been used historically for the determination of manganese or copper in steel and has gained attention in coordination chemistry for the preparation of molecular wheels and high-nuclearity metal units with copper, manganese, or nickel cations .

Vorbereitungsmethoden

alpha-Benzoin oxime can be synthesized through various methods. One common synthetic route involves the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

alpha-Benzoin oxime undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form benzil oxime using oxidizing agents such as nitric acid or copper(II) salts.

Reduction: Reduction of this compound can yield benzoin or other reduced derivatives.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and bases like sodium acetate. The major products formed from these reactions include benzil oxime and benzoin .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Complexing Agent for Metal Ions

Alpha-benzoin oxime serves as a selective complexing agent for the estimation of metal ions, particularly nickel(II). It forms a stable orange-colored complex in an aqueous medium, facilitating the spectrophotometric determination of nickel concentrations in various samples. A study demonstrated that this method could detect nickel(II) at low concentrations with high accuracy and precision, achieving recoveries greater than 95% .

| Metal Ion | Detection Method | Recovery Rate |

|---|---|---|

| Nickel(II) | Spectrophotometry | >95% |

| Lead(II) | Not specified | 95% |

| Cadmium(II) | Not specified | 100% |

Coordination Chemistry

Metal Complex Formation

this compound has been employed in the synthesis of metal complexes, particularly with transition metals. Research has shown its utility in forming high-nuclearity metal clusters. For instance, it has been used to create decanuclear copper(II) complexes, which are important for catalysis and material science . These complexes exhibit unique properties due to their structural characteristics and the ability to stabilize higher oxidation states of metals.

Organic Synthesis

Catalyst in C-N Coupling Reactions

Recent studies have highlighted the role of this compound as a chelating ligand in copper-catalyzed C-N coupling reactions. This application is significant for synthesizing pharmaceuticals and agrochemicals, allowing the coupling of (hetero)aryl halides with various nucleophiles. The reactions yield moderate to excellent results, showcasing the compound's effectiveness in facilitating complex organic transformations .

Environmental Applications

Heavy Metal Removal

The immobilization of this compound on chelating resins has been explored for the separation and preconcentration of heavy metals from environmental samples. A study reported successful applications for removing lead(II), cadmium(II), cobalt(II), and chromium(III) from water samples with high recovery rates . This method is particularly useful for environmental monitoring and remediation efforts.

Biological Applications

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties. Chronic administration in animal models has shown improvements in transcriptome alterations associated with neurodegenerative conditions, suggesting potential therapeutic applications for diseases like Parkinson's .

Case Study 1: Nickel Detection

In a study assessing water quality, this compound was used to quantify nickel levels in various samples. The method demonstrated robust performance with detection limits as low as 4.2μg/L, ensuring reliable monitoring of heavy metal contamination .

Case Study 2: C-N Coupling

A novel protocol utilizing this compound as a ligand in copper-catalyzed reactions was developed, leading to the synthesis of several pharmaceutical intermediates with yields exceeding 90%. This approach highlights its significance in streamlining synthetic pathways in drug development .

Wirkmechanismus

The mechanism of action of alpha-Benzoin oxime involves its ability to act as a ligand and form coordination complexes with metal ions. The oxime group can donate electrons to metal ions, stabilizing them in various oxidation states. This property is exploited in both analytical chemistry for metal ion detection and in coordination chemistry for the synthesis of metal complexes .

Vergleich Mit ähnlichen Verbindungen

alpha-Benzoin oxime can be compared with similar compounds such as benzoin and benzil oxime:

Benzoin: Benzoin is a hydroxy ketone with two phenyl groups. It is used as a precursor to benzil and in the synthesis of various organic compounds.

Benzil Oxime: Benzil oxime is an oxidized form of this compound and is used in similar applications, particularly in coordination chemistry.

The uniqueness of this compound lies in its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry .

Eigenschaften

Molekularformel |

C14H13NO2 |

|---|---|

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

2-hydroxyimino-1,2-diphenylethanol |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H |

InChI-Schlüssel |

WAKHLWOJMHVUJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O |

Physikalische Beschreibung |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.